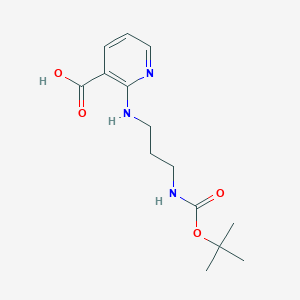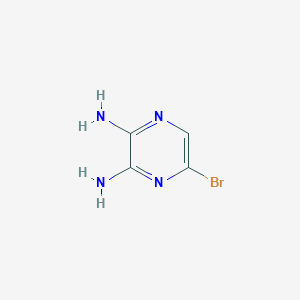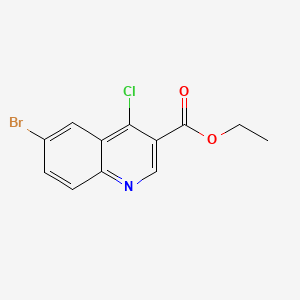
6-溴-4-氯喹啉-3-羧酸乙酯
概述
描述
Synthesis Analysis
The synthesis of quinoline derivatives often involves the Friedländer synthesis, as seen in the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, which was achieved through a reaction between 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate promoted by chlorotrimethylsilane (TMSCl) . This method could potentially be adapted for the synthesis of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate by substituting the appropriate halogenated starting materials.
Molecular Structure Analysis
Quinoline derivatives typically exhibit a planar ring system, as demonstrated by the structure of ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate, which has a maximum deviation from the mean plane of 0.035 Å . This planarity is a common feature that can affect the electronic properties and reactivity of the molecule. The dihedral angle between the rings and the positions of substituents, such as methoxy groups, can also influence the overall molecular conformation .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including bromination, esterification, and cyclization, to yield different functionalized compounds. For instance, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate was synthesized through esterification and bromination . These reactions are crucial for the modification of the quinoline core and the introduction of desired substituents, which can be tailored to synthesize Ethyl 6-bromo-4-chloroquinoline-3-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. For example, the presence of halogen atoms can affect the compound's melting point, solubility, and reactivity. The synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate under microwave-assistance using aluminium metal as a catalyst resulted in a high yield of 94.2%, and the product's structure was confirmed by melting point measurements and NMR spectrometry . These properties are essential for the identification and characterization of the compound and can provide a basis for predicting the properties of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate.
科学研究应用
潜在抗菌剂
6-溴-4-氯喹啉-3-羧酸乙酯衍生物因其潜在的抗菌特性而受到研究。研究表明,这些化合物对各种细菌(包括枯草芽孢杆菌和霍乱弧菌)具有中等的体外抗菌活性 (Krishnakumar 等人,2012 年)。
合成和化学转化
各种研究集中于 6-溴-4-氯喹啉-3-羧酸乙酯及其衍生物的合成和化学转化。这些方法包括在微波辅助下进行 Gould-Jacobs 反应,使用铝金属作为催化剂,以合成该化合物的特定衍生物 (宋宝安,2012 年)。
在合成新化合物中的应用
这些化合物已被用于合成新型 2-氯喹啉-4-嘧啶羧酸酯衍生物,对几种细菌菌株具有潜在的抗菌应用 (Balaji 等人,2013 年)。此外,6-溴-4-氯喹啉-3-羧酸乙酯衍生物已被用于合成各种其他新型化合物,展示了它们在化学合成中的多功能性 (李等人,2019 年)。
安全和危害
属性
IUPAC Name |
ethyl 6-bromo-4-chloroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMLKBFPHVLHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377321 | |
| Record name | ethyl 6-bromo-4-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | |
CAS RN |
206257-39-8 | |
| Record name | ethyl 6-bromo-4-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 6-bromo-4-chloroquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


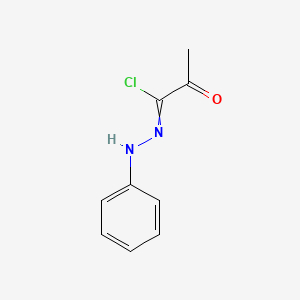


![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)

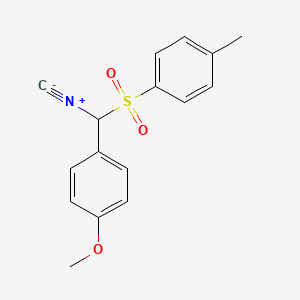



![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)
![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)
